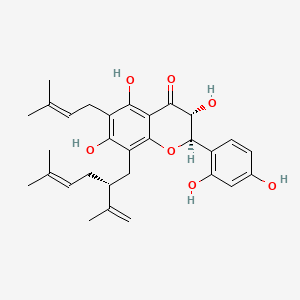
1,3,2-Benzodioxaborole
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, also known as Catecholborane, is a chemical compound with the empirical formula C6H5BO2 . It is a technical grade compound with an assay of ≥90% (GC) and has a molecular weight of 119.91 . It is often used in laboratory chemicals .
Synthesis Analysis
1,3,2-Benzodioxaborole can be synthesized by reacting Diboran with Catechol at 25 °C in Benzene . It can also be produced by reducing 2-Chlor-1,3,2-benzodioxaborol with Tributylzinnhydrid .
Molecular Structure Analysis
The molecular formula of 1,3,2-Benzodioxaborole is C6H5BO2 . The average mass is 230.111 Da and the monoisotopic mass is 230.147812 Da .
Chemical Reactions Analysis
1,3,2-Benzodioxaborole is a monofunctional hydroborating agent that reduces β-hydroxyketones to 1,3-diols . It also effects conjugate reduction of α,β-enones . It is used to prepare B-alkylcatecholboranes which were used, in turn, to generate alkyl radicals forming aryl ethers from quinones .
Physical And Chemical Properties Analysis
1,3,2-Benzodioxaborole has a storage temperature of 2-8°C . The density is 1.0±0.1 g/cm3, the boiling point is 301.9±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol, and the flash point is 136.4±23.2 °C .
Wissenschaftliche Forschungsanwendungen
Functional Group Syntheses and Carbon-Carbon Bond Formations
Organoboranes, including Catecholborane, are popular reagents used for functional group syntheses and carbon-carbon bond formations . They are versatile intermediates available for organic chemists .
Chiral Organoboranes
Modern organic chemistry uses chiral organoboranes as reagents or catalysts for several transformations . The last two decades have witnessed major applications of chiral organoboranes as reagents or catalysts .
Syntheses of Fluoroorganic Compounds
Catecholborane is being examined for the syntheses of fluoroorganic compounds . This application is part of the broader field of organoborane chemistry .
Preparation of Amides and Macrocyclic Lactams
Catecholborane finds application for the preparation of amides and macrocyclic lactams from carboxylic acids . This process involves the use of Catecholborane as a reducing agent .
Conversion of Beta-Hydroxy Ketones to Syn 1,3-diols
Catecholborane is used as a stereoselective reducing agent to convert beta-hydroxy ketones to syn 1,3-diols . This is a specific application of its reducing properties .
Formation of Trans Vinyl Borane
Catecholborane reacts with alkyne through hydroboration to form trans vinyl borane . This trans vinyl borane is a precursor to the Suzuki reaction .
Asymmetric Synthesis
Catecholborane is used in asymmetric synthesis, a method used to prepare enantiomerically pure pharmaceuticals . This includes asymmetric hydroboration, asymmetric reduction, asymmetric allyl- and crotylboration, asymmetric homologation, asymmetric enolboration, asymmetric ring-opening reactions, etc .
Transition Metal Catalyzed Coupling
Transition metal catalyzed coupling of organoboranes, including Catecholborane, has become a preferred reaction of industrial chemists . This is part of the broader field of organoborane chemistry .
Wirkmechanismus
Safety and Hazards
1,3,2-Benzodioxaborole is highly flammable and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059769 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Benzodioxaborole | |
CAS RN |
274-07-7 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)